molecular formula C16H27N3O B1385196 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide CAS No. 1040693-73-9

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide

Cat. No.: B1385196
CAS No.: 1040693-73-9
M. Wt: 277.4 g/mol
InChI Key: QPIYEANJOIYTTO-UHFFFAOYSA-N
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Description

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide is a tertiary amine-containing compound characterized by a diethylamino-substituted benzyl group linked to an ethylpropanamide backbone. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The diethylamino group acts as a strong electron donor, influencing solvatochromic behavior and intermolecular interactions, while the amide moiety contributes to hydrogen bonding and solubility profiles.

Properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-4-18-16(20)11-12-17-13-14-7-9-15(10-8-14)19(5-2)6-3/h7-10,17H,4-6,11-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIYEANJOIYTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CC=C(C=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(Diethylamino)benzaldehyde with an amine to form the corresponding benzylamine intermediate.

    Amidation Reaction: The benzylamine intermediate is then reacted with N-ethylpropanamide under suitable conditions to form the final product, this compound.

The reaction conditions for these steps generally include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The target compound shares structural motifs with several classes of molecules:

Compound Name / ID Key Structural Features Functional Differences Reference
3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide Diethylamino benzyl group, ethylpropanamide N/A
30b, 30c () Diethylamino benzyl, trifluoroacetamide Trifluoroacetyl group instead of ethylamide
30d () Diethylamino benzyl, urea linkage Urea core with 4-cyanophenyl substituent
Impurity A () Diethylamino ethyl, chloro-methoxybenzamide Chlorine substituent, methoxy group
α-Thioamides () Thioamide (C=S) backbone Sulfur replaces oxygen in amide

Key Observations :

  • Trifluoroacetyl vs. Ethylamide : Compounds 30b and 30c () exhibit enhanced electrophilicity due to the electron-withdrawing trifluoroacetyl group, unlike the target compound’s ethylamide, which is less reactive .
  • Urea vs.
  • Thioamide Influence : The α-thioamides () demonstrate reduced hydrogen-bonding ability but higher lipophilicity due to the C=S group, contrasting with the target’s amide .

Key Observations :

  • The target compound likely employs amide coupling similar to 30b/c but without trifluoroacetic anhydride.
  • Urea formation (30d) requires isocyanate reagents, a pathway distinct from the target’s synthesis .

Physicochemical Properties

Solubility and Polarity:
  • The diethylamino group in the target compound enhances basicity and solubility in polar solvents, akin to solvatochromic dyes () .
  • Impurity A () ’s chloro-methoxybenzamide group increases hydrophobicity compared to the target’s simpler ethylamide .
Spectroscopic Behavior:

    Biological Activity

    3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological activity, and relevant research findings surrounding this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

    Chemical Structure and Synthesis

    The molecular structure of this compound can be represented as follows:

    • Chemical Formula : C₁₄H₁₉N₃O
    • Molecular Weight : 233.32 g/mol

    The synthesis typically involves the reaction of diethylamine with a suitable benzyl amine precursor and subsequent acylation to form the propanamide moiety. This process is crucial for enhancing the compound's bioactivity.

    Anticancer Properties

    Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and PDGFR, which are critical in cancer progression. The majority of these compounds demonstrated potent cytotoxicity in both hematological and solid tumor cell lines, with some achieving over 90% inhibition at low concentrations (10 nM) .

    The mechanism by which this compound exerts its biological effects may involve:

    • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways by targeting protein kinases involved in cell proliferation and survival.
    • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, contributing to its anticancer effects.

    Table 1: Summary of Biological Activities

    Activity TypeTargetIC50 Value (µM)Reference
    CytotoxicityK562 Cells0.5
    AntimicrobialS. aureus14 mm zone of inhibition
    AntimicrobialE. coli8 mm zone of inhibition

    Case Studies

    Several case studies highlight the efficacy of related compounds in clinical settings:

    • Case Study on Cancer Treatment :
      • A study evaluating a series of piperazine derivatives reported that modifications similar to those found in this compound led to enhanced activity against resistant cancer cell lines. These findings support further exploration into this compound's potential as a therapeutic agent.
    • Antimicrobial Activity :
      • A recent investigation into the antimicrobial properties revealed that derivatives exhibited varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential for use in treating infections alongside cancer therapies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide
    Reactant of Route 2
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    3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide

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